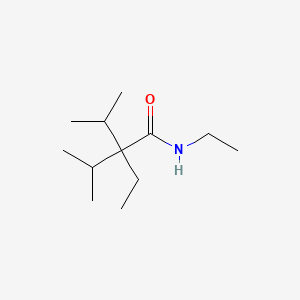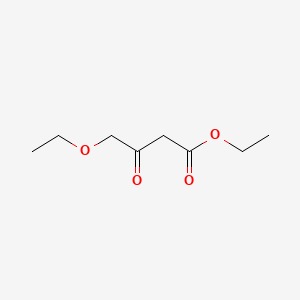
6-(1H-indol-3-yl)hexanoic acid
Übersicht
Beschreibung
6-(1H-indol-3-yl)hexanoic acid belongs to the class of organic compounds known as indole-3-acetic acid derivatives . It has a molecular formula of C14H17NO2 .
Molecular Structure Analysis
The molecular structure of 6-(1H-indol-3-yl)hexanoic acid is represented by the InChI code: 1S/C14H17NO2/c16-14(17)9-3-1-2-6-11-10-15-13-8-5-4-7-12(11)13/h4-5,7-8,10,15H,1-3,6,9H2,(H,16,17) .Physical And Chemical Properties Analysis
6-(1H-indol-3-yl)hexanoic acid has a molecular weight of 231.29 g/mol . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Pharmaceutical Applications
The indole moiety is a significant structure in medicinal chemistry, with many indole derivatives serving as biologically active compounds. They are particularly noted for their effectiveness in treating various diseases, including cancer, microbial infections, and other disorders . The structural similarity of 6-(1H-indol-3-yl)hexanoic acid to these active molecules suggests its potential utility in the synthesis of new therapeutic agents.
Synthesis of Alkaloids
Indole derivatives are prevalent in a variety of natural alkaloids. The synthesis of these compounds often involves indole moieties as key intermediates . 6-(1H-indol-3-yl)hexanoic acid could serve as a precursor in the synthesis of complex alkaloids with potential pharmacological properties.
Herbicide Development
Research into indole-3-carboxylic acid derivatives has shown that these compounds can act as antagonists to the auxin receptor protein TIR1 . This property is utilized in the development of herbicides that mimic the action of auxins, a class of phytohormones essential for plant growth. By extension, 6-(1H-indol-3-yl)hexanoic acid could be modified to enhance its herbicidal activity, offering a new avenue for weed control in agriculture.
Antimicrobial Agents
Indole derivatives have been studied for their antimicrobial properties. New (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, for instance, have shown promise as antimicrobial agents . The structural framework of 6-(1H-indol-3-yl)hexanoic acid could be exploited to develop new antimicrobial drugs.
Anti-inflammatory and Analgesic Agents
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . The indole core of 6-(1H-indol-3-yl)hexanoic acid could be functionalized to create new compounds with potential anti-inflammatory and pain-relieving properties.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as indole-3-acetic acid derivatives , which are known to interact with various proteins and receptors in the body.
Mode of Action
As an indole-3-acetic acid derivative, it may interact with its targets in a similar manner to other compounds in this class
Biochemical Pathways
Result of Action
Some indole-3-acetic acid derivatives have shown anti-inflammatory and analgesic activities , suggesting that 6-(1H-indol-3-yl)hexanoic acid may have similar effects. More research is needed to confirm these effects and understand the underlying mechanisms.
Eigenschaften
IUPAC Name |
6-(1H-indol-3-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(17)9-3-1-2-6-11-10-15-13-8-5-4-7-12(11)13/h4-5,7-8,10,15H,1-3,6,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAWQYLSKUSBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405432 | |
| Record name | 6-(1H-indol-3-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25177-65-5 | |
| Record name | 1H-Indole-3-hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25177-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-indol-3-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

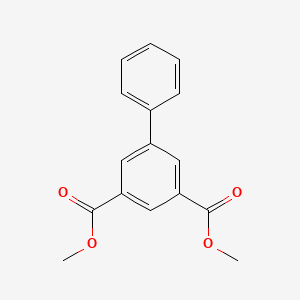
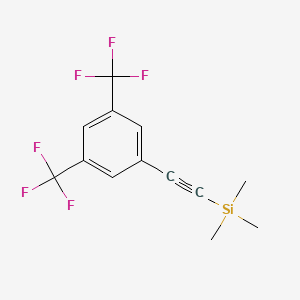

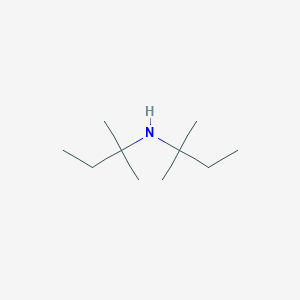
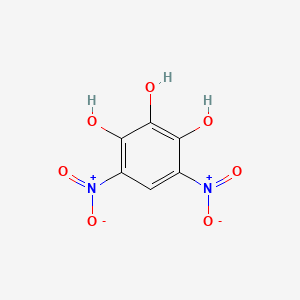
![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)

![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)


